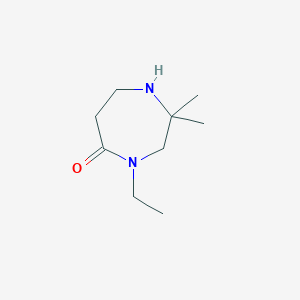

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

CAS No.: 1893833-39-0

Cat. No.: VC3116228

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1893833-39-0 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3 |

| Standard InChI Key | JHBYWJKGCRNFQM-UHFFFAOYSA-N |

| SMILES | CCN1CC(NCCC1=O)(C)C |

| Canonical SMILES | CCN1CC(NCCC1=O)(C)C |

Introduction

Chemical Identity and Properties

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a nitrogen-containing heterocyclic compound with a seven-membered 1,4-diazepane ring structure. The presence of the ethyl group at position 4, two methyl groups at position 2, and a ketone functionality at position 5 gives this molecule its distinctive chemical characteristics.

Basic Identification

| Property | Value |

|---|---|

| Chemical Name | 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one |

| CAS Registry Number | 1893833-39-0 |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3 |

| Standard InChIKey | JHBYWJKGCRNFQM-UHFFFAOYSA-N |

| SMILES | CCN1CC(NCCC1=O)(C)C |

The compound features a central seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 5. The ethyl substituent is attached to the nitrogen at position 4, while two methyl groups are attached to carbon at position 2.

Physicochemical Properties

While specific experimental data for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is limited in the literature, theoretical and calculated properties can be extrapolated based on its structure and similar diazepane derivatives:

| Property | Predicted Value |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Likely soluble in organic solvents (methanol, ethanol, chloroform, etc.) |

| LogP | Approximately 1.2-1.5 (predicted) |

| pKa | Approximately 9-10 for the secondary amine (predicted) |

| Melting Point | Likely between 80-120°C (based on similar compounds) |

Structural Characteristics

Conformational Analysis

The 1,4-diazepane ring in 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one likely adopts a chair conformation, similar to other reported 1,4-diazepane derivatives. Research on related compounds has shown that the seven-membered 1,4-diazepane ring typically exhibits puckering parameters that confirm the chair conformation .

Ring Geometry

Studies on related 1,4-diazepane compounds have demonstrated that the seven-membered ring typically has the following characteristics:

| Structural Feature | Expected Characteristic |

|---|---|

| Ring Conformation | Chair |

| N1 Geometry | Pyramidal (sum of bond angles ~330-335°) |

| N4 Geometry | More planar (sum of bond angles ~355-360°) |

| C=O Bond Length | ~1.22-1.25 Å |

| Ring Puckering | Asymmetric, with displacement from planarity |

The geminal dimethyl groups at position 2 would likely adopt positions that minimize steric interactions, with one methyl group potentially occupying an axial position and the other an equatorial position, similar to what has been observed in related structures .

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Preparation of 3,3-dimethylpiperidin-4-one | Double Mannich condensation |

| 2 | Ring expansion to 1,4-diazepan-5-one | Catalytic process, possibly using NaHSO₄·Al₂O₃ |

| 3 | N-alkylation at position 4 | Introduction of ethyl group via reductive alkylation |

| 4 | Purification | Crystallization from appropriate solvent |

Structure-Activity Relationships

Understanding the relationship between the structure of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and its potential biological activities is crucial for its development as a pharmaceutical agent or chemical tool.

Comparative Analysis

Research on various 1,4-diazepane derivatives has revealed that substitution patterns significantly impact their biological activities. For example, in studies of 2,7-diaryl- -diazepan-5-ones, compounds with specific substituents exhibited stronger antibacterial activity against certain strains than others, demonstrating the importance of the substitution pattern on biological activity .

The presence of the ethyl group at position 4 and the geminal dimethyl groups at position 2 in 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one would likely influence its biological profile in ways distinct from other 1,4-diazepane derivatives.

Future Research Directions

The study of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one presents several promising avenues for future research:

Synthetic Optimization

Developing efficient and scalable synthetic routes specifically tailored for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one would facilitate its accessibility for further research. This could include:

-

Exploration of green chemistry approaches, such as catalytic methods that reduce waste generation

-

Development of one-pot synthetic procedures to improve efficiency

-

Investigation of alternative starting materials that may offer more direct routes to the target compound

Biological Evaluation

Comprehensive screening of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one across various biological assays would provide valuable insights into its potential therapeutic applications:

-

Antimicrobial testing against a wide range of bacterial and fungal strains

-

Receptor binding studies to identify potential molecular targets

-

In vivo evaluation of promising biological activities identified in preliminary screenings

Structural Modifications

Systematic modification of the 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one scaffold could lead to the development of derivatives with enhanced or novel properties:

-

Variation of the substituents at positions 2 and 4

-

Introduction of additional functional groups around the seven-membered ring

-

Exploration of stereochemical effects by synthesizing stereoisomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume